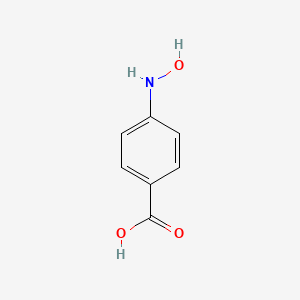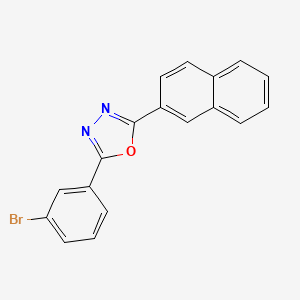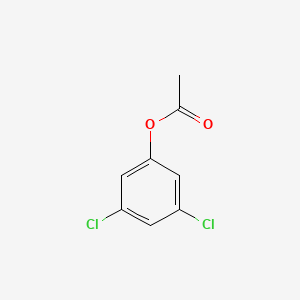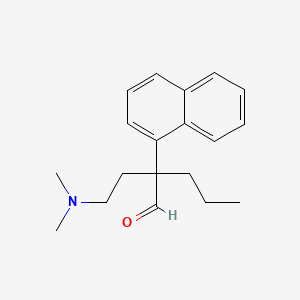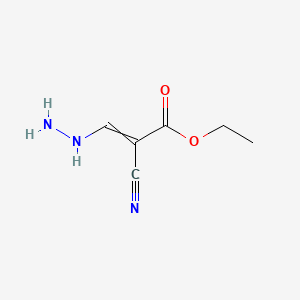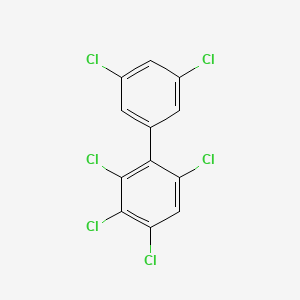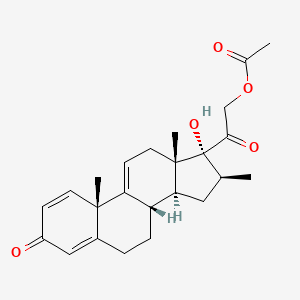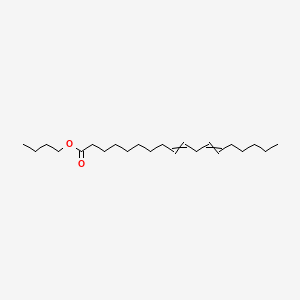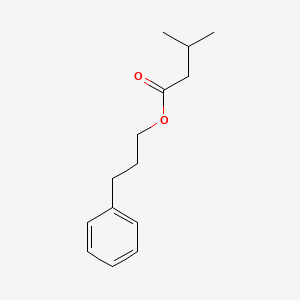
3-Phenylpropyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl isovalerate, also known as 3-phenylpropyl-β-methylbutyrate or fema 2899, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 3-Phenylpropyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Phenylpropyl isovalerate has been primarily detected in urine. Within the cell, 3-phenylpropyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Phenylpropyl isovalerate has a plum, raspberry, and strawberry taste.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in the Context of New Psychoactive Substances
The study by McLaughlin et al. (2017) highlights the synthesis and characterization of phenylmorpholines, which include analogs like 3-fluorophenmetrazine (3-FPM), designed to explore treatment options in areas such as obesity and drug dependence. This research is relevant in understanding the structural and functional properties of compounds similar to 3-Phenylpropyl Isovalerate in the field of drug development and forensic science (McLaughlin et al., 2017).
2. Fragrance Material Reviews
The work of Bhatia et al. (2011) provides a detailed toxicological and dermatological review of 3-Phenylpropyl Isovalerate and related compounds when used as fragrance ingredients. This research contributes to understanding the safety, toxicity, and application of these compounds in the fragrance industry (Bhatia et al., 2011).
3. Animal Nutrition and Digestion
Liu et al. (2009) evaluated the effects of isovalerate supplementation on ruminal fermentation, urinary excretion, and feed digestibility in steers. Their findings suggest that isovalerate, a compound structurally related to 3-Phenylpropyl Isovalerate, can improve ruminal fermentation and feed digestion in cattle, indicating potential agricultural applications (Liu et al., 2009).
4. Biochemical Analysis in Wastewater Treatment
Hood and Randall (2001) conducted studies on anaerobic/aerobic batch experiments using volatile fatty acids, including isovaleric acid, to understand the biotransformation processes in enhanced biological phosphorus removal. This research provides insights into the utilization of isovaleric acid derivatives in environmental and wastewater management (Hood & Randall, 2001).
5. Tissue Engineering Materials
The study by Chen and Wu (2005) on Polyhydroxyalkanoates (PHAs), which include compounds like isovalerate, emphasizes their use as biomaterials in medical devices and tissue engineering. This research demonstrates the potential medical applications of isovalerate derivatives in developing various medical devices and tissue repair technologies (Chen & Wu, 2005).
Propiedades
Número CAS |
5452-07-3 |
|---|---|
Nombre del producto |
3-Phenylpropyl isovalerate |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-phenylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
Clave InChI |
LBNFCOMOXOWXCD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
Densidad |
0.962-0.971 |
Otros números CAS |
5452-07-3 |
Descripción física |
Colourless liquid, strawberry-prune-plum-like odou |
Solubilidad |
insoluble in water; soluble in oils miscible (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



